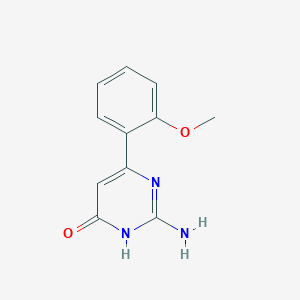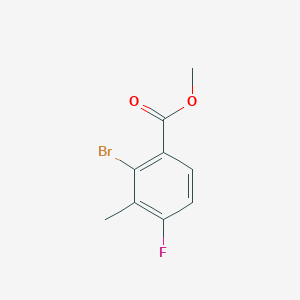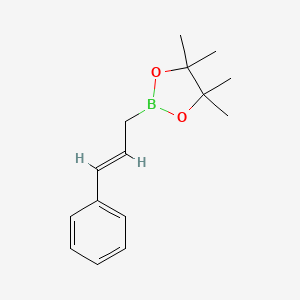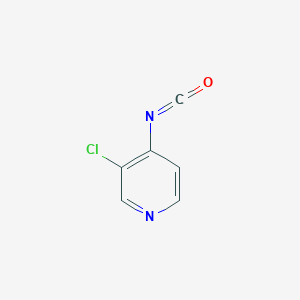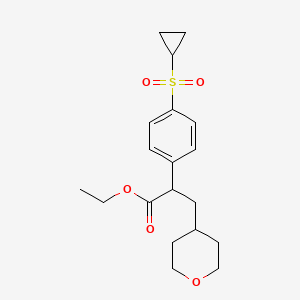
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic moiety and hydroxyl groups. This particular compound features a cyano group and a methyl group attached to an indazole ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of (3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The cyano and methyl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include palladium catalysts, bases, and various halides. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The cyano and methyl groups can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid can be compared with other boronic acids and indazole derivatives:
1H-Indazole-5-boronic acid: Similar in structure but lacks the cyano and methyl groups, which can affect its reactivity and applications.
Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis but lacks the specific functional groups present in this compound.
The unique combination of the cyano, methyl, and boronic acid groups in this compound provides distinct reactivity and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H8BN3O2 |
|---|---|
Molecular Weight |
200.99 g/mol |
IUPAC Name |
(3-cyano-1-methylindazol-5-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c1-13-9-3-2-6(10(14)15)4-7(9)8(5-11)12-13/h2-4,14-15H,1H3 |
InChI Key |
LWTDIXTVIIYHLT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2C#N)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


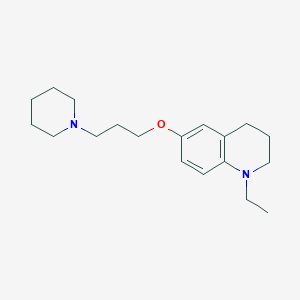
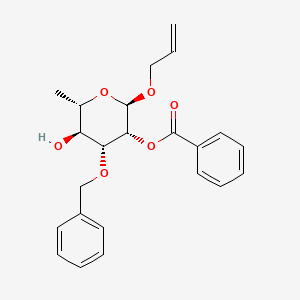
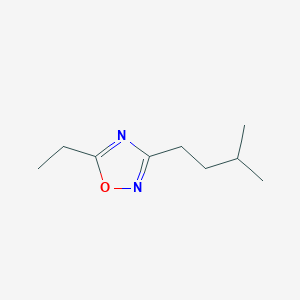
![tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)
![8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11767184.png)

![2-Propyl-1H-benzo[d]imidazol-1-ol](/img/structure/B11767202.png)
